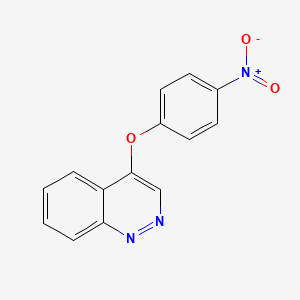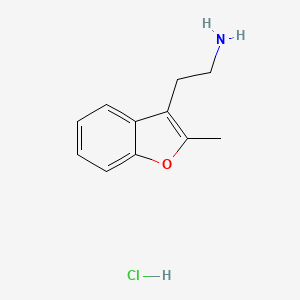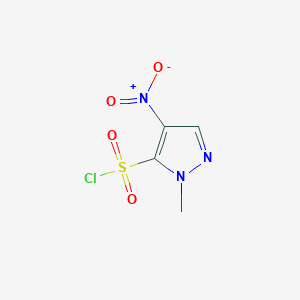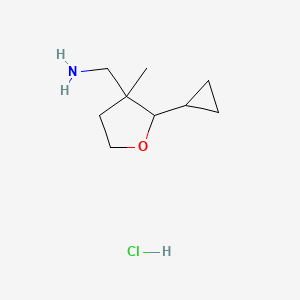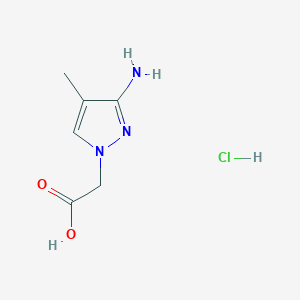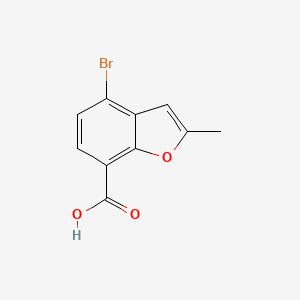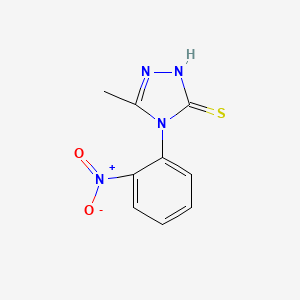![molecular formula C12H20FNO3 B1379390 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL CAS No. 1404196-40-2](/img/structure/B1379390.png)
8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL
Overview
Description
8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL is a bicyclic compound with a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its presence in various biologically active molecules, including tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as tropinone or its derivatives.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents.
Boc Protection: The Boc protecting group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Cyclization: The final step involves cyclization to form the bicyclic structure, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group or to modify the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Deprotected amines or modified fluorinated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure and fluorine atom contribute to its binding affinity and selectivity. The Boc protecting group can be removed under physiological conditions, allowing the active compound to exert its effects.
Comparison with Similar Compounds
Similar Compounds
8-Aza-bicyclo[3.2.1]octane: Lacks the fluorine atom and Boc protecting group.
8-Boc-8-aza-bicyclo[3.2.1]octan-3-OL: Similar structure but without the fluorine atom.
2-Fluoro-8-aza-bicyclo[3.2.1]octan-3-OL: Lacks the Boc protecting group.
Uniqueness
8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL is unique due to the presence of both the fluorine atom and the Boc protecting group, which enhance its chemical stability and biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.
Properties
IUPAC Name |
tert-butyl 2-fluoro-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-10,15H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYPYVVSZDGBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)

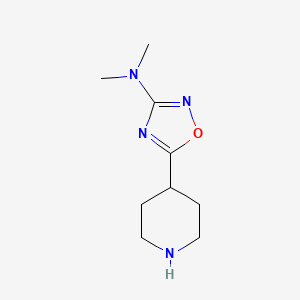

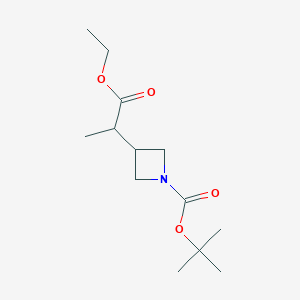
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
